

# Patent Landscape Analysis: 2-(Oxan-2-yl)morpholine Applications - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

A comprehensive patent landscape analysis for the specific compound **2-(Oxan-2-yl)morpholine** reveals a notable absence of direct patent filings explicitly disclosing or claiming this molecule. Extensive searches across multiple patent databases yielded no patents specifically mentioning this compound by name or chemical structure. This suggests that **2-(Oxan-2-yl)morpholine** is likely not a subject of significant, publicly disclosed patent activity as a standalone invention.

However, the broader class of 2-substituted morpholine derivatives is a rich and active area of research and development, with numerous patents covering a wide range of therapeutic applications. This technical guide will, therefore, provide a patent landscape analysis of these closely related morpholine derivatives to offer valuable insights for researchers and drug development professionals interested in this chemical space. The analysis will cover general therapeutic applications, common synthesis strategies, and key patenting trends, presented in the requested in-depth format.

# I. Patent Landscape of 2-Substituted Morpholine Derivatives



While a direct analysis of **2-(Oxan-2-yl)morpholine** is not feasible due to the lack of specific patent data, the landscape of 2-substituted morpholines provides a strong indicator of the potential applications and patenting strategies for novel compounds within this class.

### A. Therapeutic Applications

Patents for 2-substituted morpholine derivatives cover a diverse array of therapeutic areas. The morpholine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties, which can impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1][2]

Table 1: Key Therapeutic Areas for 2-Substituted Morpholine Derivatives in Patents



| Therapeutic Area                          | Description of Patented Applications                                                                                                                                                                                                        | Representative Patent Classifications |
|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| Central Nervous System<br>(CNS) Disorders | Derivatives are patented for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative diseases.  [1][3] They often target neurotransmitter reuptake or specific receptors in the brain. | A61K 31/5377, C07D 265/30             |
| Oncology                                  | Numerous patents describe<br>the use of morpholine<br>derivatives as inhibitors of<br>protein kinases (e.g., PI3K,<br>mTOR), which are crucial in<br>cancer cell signaling pathways.<br>[4][5]                                              | A61K 31/5377, A61P 35/00              |
| Infectious Diseases                       | The morpholine moiety is incorporated into patented compounds with antibacterial, antifungal, and antiviral activities.                                                                                                                     | A61K 31/5375, C07D 413/04             |
| Inflammatory Diseases                     | Patents cover the use of these derivatives as anti-inflammatory agents, often by modulating cytokine production or inflammatory signaling cascades.                                                                                         | A61K 31/5377, A61P 29/00              |
| Cardiovascular Diseases                   | Certain derivatives have been patented for applications in cardiovascular health, including as antihypertensive agents.                                                                                                                     | A61K 31/5375, A61P 9/12               |



### **B.** Key Patent Assignees and Geographical Trends

The patent landscape for 2-substituted morpholines is dominated by major pharmaceutical companies and research institutions, primarily in the United States, Europe, and Japan. This indicates a high level of commercial interest and investment in this area of medicinal chemistry.

Table 2: Top Patent Assignees for 2-Substituted Morpholine Derivatives (Illustrative)

| Assignee                       | Key Focus Areas                           | Geographic Focus      |
|--------------------------------|-------------------------------------------|-----------------------|
| Major Pharmaceutical Corps     | Oncology, CNS Disorders                   | Global                |
| Biopharmaceutical Companies    | Targeted Therapies, Rare<br>Diseases      | North America, Europe |
| Academic & Research Institutes | Novel Scaffolds, Early-Stage<br>Discovery | Global                |

## II. Synthesis and Experimental Protocols

While no patents detail the specific synthesis of **2-(Oxan-2-yl)morpholine**, the general synthesis of **2-substituted** morpholines is well-documented in the patent literature. These methods often serve as the basis for the creation of novel derivatives.

#### A. General Synthesis of 2-Substituted Morpholines

A common strategy for the synthesis of 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. The substituent at the 2-position is typically introduced either before or after the formation of the morpholine ring.

Workflow for a Generic Synthesis of a 2-Substituted Morpholine









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Patent Landscape Analysis: 2-(Oxan-2-yl)morpholine Applications - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15324385#patent-landscape-analysis-for-2-oxan-2-yl-morpholine-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.